N,N-Dimethyldecanamide

描述

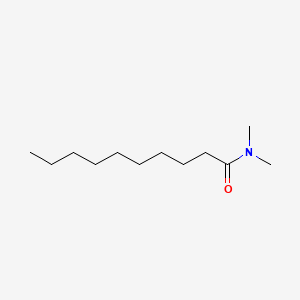

Structure

3D Structure

属性

IUPAC Name |

N,N-dimethyldecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXNKTMIVROLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027764 | |

| Record name | N,N-Dimethyldecan-1-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14433-76-2 | |

| Record name | N,N-Dimethyldecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14433-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl capramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014433762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyldecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldecan-1-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyldecan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL CAPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O29Y6X2JEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Yield Optimization of N,N-Dimethyldecanamide

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyldecanamide (DMDA), a versatile amide with applications in the pharmaceutical, agricultural, and industrial sectors.[1] Tailored for researchers, scientists, and professionals in drug development, this document details the primary synthetic methodologies, strategies for yield optimization, and analytical techniques for product characterization.

Introduction to this compound

This compound, also known as N,N-Dimethylcapramide, is a colorless to light yellow liquid with the chemical formula C12H25NO.[1] It is recognized for its utility as a solvent, surfactant, and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The efficacy and economics of its application are highly dependent on the purity and yield of its synthesis. This guide explores the two principal routes for its preparation: the acylation of dimethylamine (B145610) using decanoyl chloride and the direct catalytic amidation of decanoic acid.

Synthetic Pathways

The synthesis of this compound can be approached through two main chemical reactions. The selection of a particular pathway is often dictated by factors such as raw material availability, cost, required purity of the final product, and scalability.

Synthesis from Decanoyl Chloride

This classic method involves the reaction of decanoyl chloride with dimethylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of decanoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. To neutralize the hydrochloric acid byproduct, which can form a non-reactive salt with the amine, a base such as triethylamine (B128534) or pyridine (B92270) is typically added.[1]

Experimental Protocol: Synthesis of this compound from Decanoyl Chloride

Materials:

-

Decanoyl chloride

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve dimethylamine in anhydrous DCM.

-

Add a slight excess of triethylamine to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add decanoyl chloride dropwise to the cooled amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Direct Catalytic Amidation of Decanoic Acid

Direct amidation of a carboxylic acid with an amine is a more atom-economical and environmentally friendly approach as the only byproduct is water. However, this reaction is often thermodynamically challenging and requires high temperatures or the use of a catalyst to proceed at a reasonable rate. Various catalysts have been developed for direct amidation, including those based on boron, zirconium, and other Lewis acids.

A patented method describes the use of a specially prepared catalyst for the synthesis of N,N-dimethyl-caprylamide/decanamide. This process involves heating decanoic acid and the catalyst, followed by the introduction of dimethylamine gas.

Experimental Protocol: Direct Catalytic Amidation of Decanoic Acid

Materials:

-

Decanoic acid

-

Dimethylamine gas

-

Catalyst (e.g., a prepared sodium silicate (B1173343) and sodium metaaluminate-based catalyst, or other suitable Lewis acid catalyst like Nb₂O₅ or a boronic acid derivative)

-

Reactor equipped with a heating mantle, stirrer, gas inlet, and a system for water removal.

Procedure:

-

Charge the reactor with decanoic acid and the catalyst (e.g., 1-10% by weight of the decanoic acid).

-

Heat the mixture to 180 ± 5 °C.

-

Introduce dimethylamine gas at a uniform rate over 1-5 hours while maintaining the temperature. The molar ratio of decanoic acid to dimethylamine can range from 1:1 to 1:1.8.

-

Maintain the reaction at 180 ± 5 °C for approximately 7 ± 1 hours, continuously removing the water formed during the reaction.

-

After the initial reaction period, increase the temperature to 200 ± 5 °C and hold for 2 hours to drive the reaction to completion.

-

Cool the reaction mixture and filter to remove the catalyst.

-

The crude product is then purified by vacuum distillation to obtain the final this compound.

Yield Optimization

The optimization of reaction yield is a critical aspect of process development, aiming to maximize product output while minimizing costs and waste. The yield of this compound can be influenced by several factors, including reaction temperature, reaction time, reactant molar ratios, and catalyst selection and loading.

Effect of Reaction Temperature

The reaction temperature can significantly impact the rate of amidation. For the direct amidation of cinnamic acid, an increase in temperature from room temperature to 60 °C was found to increase the product yield.[2] However, excessively high temperatures can lead to side reactions and decomposition of reactants or products. For the catalytic direct amidation of decanoic acid, a two-stage temperature profile (180 °C followed by 200 °C) is employed to ensure both a steady reaction rate and completion.

Effect of Reactant Molar Ratio

The stoichiometry of the reactants is a key parameter in yield optimization. In the synthesis from decanoyl chloride, a slight excess of the amine and base is often used to ensure complete conversion of the acyl chloride. For the direct catalytic amidation, a molar ratio of decanoic acid to dimethylamine of 1:1 to 1:1.8 has been reported. A systematic study varying this ratio would be necessary to determine the optimal condition for maximizing yield while minimizing the waste of excess reagents.

Catalyst Selection and Loading

For the direct amidation route, the choice of catalyst is crucial. Lewis acidic catalysts such as those based on Nb₂O₅ have shown high yields in the amidation of long-chain carboxylic acids.[3] Boronic acids are also effective catalysts for direct amidation.[4][5] The catalyst loading is another important variable; for instance, a catalyst concentration of 1-10% relative to the weight of decanoic acid has been suggested. Optimizing the catalyst loading involves finding a balance between achieving a high reaction rate and minimizing the cost and potential for product contamination from the catalyst.

The following table illustrates a hypothetical optimization study for the direct catalytic amidation of decanoic acid, based on principles from related amidation reactions.

| Experiment ID | Temperature (°C) | Molar Ratio (Acid:Amine) | Catalyst Loading (wt%) | Reaction Time (h) | Yield (%) |

| 1 | 160 | 1:1.2 | 2 | 8 | 75 |

| 2 | 180 | 1:1.2 | 2 | 8 | 85 |

| 3 | 200 | 1:1.2 | 2 | 8 | 82 |

| 4 | 180 | 1:1 | 2 | 8 | 80 |

| 5 | 180 | 1:1.5 | 2 | 8 | 88 |

| 6 | 180 | 1:1.2 | 1 | 8 | 82 |

| 7 | 180 | 1:1.2 | 5 | 8 | 86 |

| 8 | 180 | 1:1.5 | 2 | 6 | 84 |

| 9 | 180 | 1:1.5 | 2 | 10 | 90 |

Note: The data in this table is illustrative and represents a typical optimization study. Actual results would need to be determined experimentally.

Purification and Analysis

The final step in the synthesis of this compound is its purification and subsequent analysis to confirm its identity and purity.

Purification

Vacuum distillation is the primary method for purifying crude this compound.[1] This technique is suitable for separating the high-boiling amide from non-volatile impurities (like the catalyst in the direct amidation route) and lower-boiling contaminants.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound. It allows for the separation of the compound from any remaining impurities and provides a mass spectrum that can confirm its molecular weight and fragmentation pattern.

Protocol: GC-MS Analysis of this compound

This protocol is adapted from a method for a similar long-chain fatty acid amide.[6]

Sample Preparation:

-

Prepare a standard stock solution of purified this compound in a suitable volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

For reaction mixtures, a liquid-liquid extraction may be necessary to isolate the amide before analysis.

GC-MS Instrument Parameters (Typical):

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5 or equivalent).

-

Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 250-280 °C).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the high-boiling amide.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron Ionization (EI) mode.

-

Mass Range: Scan a range that includes the molecular ion of this compound (m/z = 199.33).

The purity of the synthesized this compound can be determined from the chromatogram by calculating the area percentage of the product peak relative to the total area of all peaks.

Visualizing the Synthesis and Workflow

To better understand the processes involved in the synthesis and analysis of this compound, the following diagrams created using Graphviz (DOT language) illustrate the key pathways and workflows.

Caption: Primary synthetic routes to this compound.

Caption: General experimental workflow for synthesis and analysis.

References

- 1. nbinno.com [nbinno.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]

- 5. Catalytic Amidation [catalyticamidation.info]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyldecanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldecanamide, a fatty acid amide, is a versatile organic compound with a wide range of applications, including as a solvent, surfactant, and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and visualizations to aid in understanding its molecular structure and synthesis.

Chemical Identity

-

IUPAC Name: this compound[4]

-

Synonyms: N,N-Dimethylcapramide, Decanamide, N,N-dimethyl-[4]

-

CAS Number: 14433-76-2[1]

-

Molecular Formula: C₁₂H₂₅NO[1]

-

Molecular Weight: 199.33 g/mol [1]

Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature with a mild odor.[1][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Units | Reference(s) |

| Physical State | Liquid | - | [5] |

| Appearance | Colorless to light yellow | - | [1][5] |

| Odor | Mild | - | [1] |

| Boiling Point | 295 | °C | [1] |

| Melting Point | -40 | °C | [1] |

| Flash Point | 140 | °C | [1] |

| Density | 0.88 | g/cm³ at 20°C | [6] |

| Solubility in Water | 0.34 | g/L at 20°C | [6] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and diethyl ether | - | [1] |

| Vapor Pressure | 0.0011 | hPa at 25°C | [6] |

| Viscosity | 5.7 | mm²/s at 20°C | [6] |

| Refractive Index | 1.4520 | at 25°C | [6] |

| Autoignition Temperature | 330 | °C | [6] |

| Octanol-water partition coefficient (log Pow) | 3.44 | - | [6] |

Chemical Properties

This compound is a stable compound under normal conditions.[1] It is a fatty amide, characterized by a long hydrocarbon chain and two methyl groups attached to the nitrogen atom.[5]

-

Stability: Stable under normal conditions.[7]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides and nitrogen oxides (NOx).[7]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and chemical properties of this compound, based on standard testing guidelines.

Determination of Boiling Point

The boiling point of this compound can be determined using the distillation method as described in OECD Guideline 103.[7][8]

-

Principle: This method involves heating the liquid to its boiling point and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.[9]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

-

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distillation flask.[9]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The sample is heated, and the temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point.[10]

-

The atmospheric pressure is also recorded, as boiling point is pressure-dependent.[9]

-

Determination of Melting Point

The melting point of this compound, which is well below room temperature, can be determined using a capillary tube method as outlined in ASTM E324.[11][12]

-

Principle: A small, solidified sample in a capillary tube is heated, and the temperature range over which it melts is observed.[12]

-

Apparatus: A melting point apparatus with a temperature-controlled block, a thermometer or temperature sensor, and capillary tubes.

-

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt (the initial melting point) and the temperature at which it is completely liquid (the final melting point) are recorded.[11]

-

Determination of Flash Point

The flash point can be determined using the Pensky-Martens closed-cup tester according to ASTM D93.[5][6][13][14][15]

-

Principle: The sample is heated in a closed cup at a specified rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[6]

-

Apparatus: A Pensky-Martens closed-cup apparatus.

-

Procedure:

-

The test cup is filled with the sample to the specified level.

-

The lid is closed, and the sample is heated and stirred at a prescribed rate.

-

At regular temperature intervals, the stirring is stopped, and the test flame is applied.

-

The temperature at which a distinct flash is observed is recorded as the flash point.[6]

-

Determination of Density

The density of this compound can be determined using a hydrometer or a pycnometer as described in OECD Guideline 109.[1][16][17][18]

-

Principle (Pycnometer Method): The mass of a known volume of the liquid is determined at a specific temperature.[1]

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant-temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with this compound and placed in a constant-temperature bath until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[1]

-

Determination of Water Solubility

A general procedure for determining the solubility of an organic compound in water can be followed.[19][20][21][22][23]

-

Principle: A known amount of the substance is added to a known amount of water, and the mixture is agitated until saturation is reached. The concentration of the dissolved substance is then determined.

-

Apparatus: A flask, a constant-temperature shaker bath, and an analytical method to quantify the dissolved amide (e.g., gas chromatography).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and placed in a constant-temperature shaker bath to equilibrate for a set period (e.g., 24 hours).

-

After equilibration, the mixture is allowed to settle, and an aliquot of the aqueous phase is carefully removed.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique.

-

Determination of Viscosity

The kinematic viscosity can be determined using a glass capillary viscometer as per ASTM D445.[24][25]

-

Principle: The time for a fixed volume of the liquid to flow under gravity through the capillary of a calibrated viscometer is measured at a known and closely controlled temperature.[24]

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a timer.

-

Procedure:

-

The viscometer is charged with the sample of this compound.

-

The viscometer is placed in the constant-temperature bath until the sample reaches the desired temperature.

-

The liquid is drawn up into the upper bulb of the viscometer.

-

The time taken for the liquid to flow between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[24]

-

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. The spectrum would show characteristic signals for the methyl groups on the nitrogen, the methylene (B1212753) groups of the decanoyl chain, and the terminal methyl group of the chain.[26][27][28][29][30]

-

¹³C NMR: Shows the number of different carbon environments in the molecule.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching of the amide group.[2][31][32][33][34]

Mass Spectrometry (MS)

-

Principle: In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound.[35][36][37][38][39]

Synthesis

This compound can be synthesized by the reaction of a decanoic acid derivative with dimethylamine (B145610).[3][40] A common laboratory-scale synthesis involves the reaction of decanoyl chloride with dimethylamine in the presence of a base like triethylamine.[1] Another method involves the direct reaction of decanoic acid with dimethylamine under controlled conditions.[40]

Mandatory Visualizations

Caption: Molecular Structure of this compound.

Caption: General Synthesis Workflow for this compound.

Applications

This compound has a variety of industrial and commercial applications:

-

Solvent: It is used as a solvent for resins, oils, and waxes.[1]

-

Surfactant: Employed in personal care products like shampoos and conditioners.[1]

-

Agrochemicals: Used in pesticide formulations.[1]

-

Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[1]

-

Lubricant: Used in the manufacturing of metalworking fluids.[1]

Safety Information

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[36]

-

Precautionary Statements: Avoid breathing vapors and ensure adequate ventilation. Wear protective gloves, clothing, and eye protection.[13]

-

Environmental Hazards: Harmful to aquatic life with long-lasting effects.[13]

Conclusion

This compound is a commercially significant fatty acid amide with well-characterized physical and chemical properties. This guide provides a detailed overview of these properties, along with standardized methodologies for their determination, to support its use in research, development, and various industrial applications.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. nbinno.com [nbinno.com]

- 4. files.chemicalwatch.com [files.chemicalwatch.com]

- 5. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 7. search.library.doc.gov [search.library.doc.gov]

- 8. oecd.org [oecd.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. store.astm.org [store.astm.org]

- 12. infinitalab.com [infinitalab.com]

- 13. precisionlubrication.com [precisionlubrication.com]

- 14. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 15. store.astm.org [store.astm.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. quora.com [quora.com]

- 21. Khan Academy [khanacademy.org]

- 22. www1.udel.edu [www1.udel.edu]

- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 24. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - Savant Labs [savantlab.com]

- 25. pharmacopeia.cn [pharmacopeia.cn]

- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 27. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 28. scribd.com [scribd.com]

- 29. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 30. azolifesciences.com [azolifesciences.com]

- 31. drawellanalytical.com [drawellanalytical.com]

- 32. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 33. researchgate.net [researchgate.net]

- 34. jascoinc.com [jascoinc.com]

- 35. emeraldcloudlab.com [emeraldcloudlab.com]

- 36. chemlab.truman.edu [chemlab.truman.edu]

- 37. benchchem.com [benchchem.com]

- 38. memphis.edu [memphis.edu]

- 39. chem.libretexts.org [chem.libretexts.org]

- 40. N,N-Dimethyl Decanamide of China Manufacturer [zxchem.com]

An In-depth Technical Guide to the Solubility of N,N-Dimethyldecanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyldecanamide, a versatile amide solvent and intermediate. The document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who utilize or are considering this compound in their work.

Introduction to this compound

This compound (CAS No. 14433-76-2) is a tertiary amide with a 10-carbon aliphatic chain.[1] It is a colorless to pale yellow liquid at room temperature and is recognized for its properties as a polar aprotic solvent.[1] Its molecular structure, featuring a long hydrocarbon tail and a dimethylamide functional group, gives it unique solubility characteristics, making it a valuable component in various applications, including as a solvent and intermediate in the pharmaceutical and agrochemical industries.[1]

Solubility Profile of this compound

This compound exhibits a broad range of solubility in organic solvents while being sparingly soluble in water.[1][2] This dual characteristic is a key attribute for its use in diverse applications. One of its key features is its solubility in both water and organic solvents, which makes it highly suitable as a solvent or additive in formulations for personal care products, agrochemicals, and pharmaceuticals.[3]

Quantitative Solubility Data

| Solvent | Solvent Type | Solubility | Notes |

| Water | Protic | Sparingly Soluble (0.34 g/L at 20°C) | The long hydrocarbon chain limits its miscibility with water.[4] |

| Ethanol | Protic | Soluble | The polar amide group interacts favorably with the hydroxyl group of ethanol.[1] |

| Acetone | Aprotic | Soluble | Good compatibility between the polarities of the solvent and the amide.[1] |

| Diethyl Ether | Aprotic | Soluble | Effective in dissolving the non-polar hydrocarbon portion of the molecule.[5] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of substances.[6] |

Note: "Soluble" indicates that the compound is generally described as soluble in the literature, but specific quantitative values (e.g., g/100mL) were not found.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask method. This protocol is a standard approach in pharmaceutical development for establishing equilibrium solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound's solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. N, N - Dimethyldecanamide (C10 Amide) | Eastman [eastman.com]

- 2. N,N-Dimethyl Decanamide of China Manufacturer [zxchem.com]

- 3. This compound - C12H25NO | CSSB00011217813 [chem-space.com]

- 4. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 5. nbinno.com [nbinno.com]

- 6. Buy this compound | 14433-76-2 | >98% [smolecule.com]

N,N-Dimethyldecanamide: An In-depth Technical Guide to its Application as a Polar Aprotic Solvent in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldecanamide is an emerging polar aprotic solvent with a unique property profile that makes it a compelling alternative to traditional solvents in various chemical applications. Its high boiling point, excellent solvency for a range of organic and inorganic compounds, and favorable safety profile are driving its adoption in pharmaceutical synthesis, agrochemical formulations, and specialty chemical manufacturing. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its applications in chemical reactions, and detailed exemplary experimental protocols.

Introduction to this compound

This compound, a member of the N,N-dialkylamide family, is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a ten-carbon alkyl chain and a dimethylamide functional group, imparts a unique combination of polarity and lipophilicity. This structure allows it to effectively dissolve a wide array of substances, including resins, oils, and waxes, making it a versatile solvent.[2] It is also utilized as an intermediate in the synthesis of pharmaceuticals, such as antihypertensive and antimicrobial agents, and in the formulation of pesticides.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solvent is crucial for its effective application in chemical synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₅NO | [4] |

| Molecular Weight | 199.33 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 291 - 295 °C | [2][5] |

| Melting Point | -7 °C | [5] |

| Flash Point | 147 °C (closed cup) | [5][6] |

| Density | 0.88 g/cm³ at 20 °C | [5] |

| Viscosity | 5.7 mm²/s at 20 °C | [5] |

| Solubility in Water | 0.34 g/L at 20 °C | [5] |

| log Pow (Octanol-water) | 3.44 | [5] |

This compound as a Polar Aprotic Solvent

| Solvent | Dielectric Constant (at 25°C) | Dipole Moment (D) | Boiling Point (°C) |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | 153 |

| N,N-Dimethylacetamide (DMAc) | 37.8 | 3.72 | 165 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 189 |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 202 |

| Acetonitrile (ACN) | 37.5 | 3.92 | 82 |

| This compound | Not available | Not available | 291 - 295 |

The long alkyl chain in this compound contributes to its lower water solubility and higher boiling point compared to shorter-chain amide solvents. This high boiling point can be advantageous for reactions requiring elevated temperatures.

Applications in Chemical Reactions

The utility of this compound as a solvent spans a range of chemical transformations, particularly those benefiting from a polar aprotic medium.

Nucleophilic Substitution Reactions

Polar aprotic solvents are known to accelerate the rates of S_N2 reactions by solvating the cation while leaving the anion (nucleophile) relatively unsolvated and therefore more reactive. The general mechanism is depicted below.

Figure 1: Generalized S_N2 Reaction Mechanism.

Amide Bond Formation

The formation of amide bonds, a cornerstone of pharmaceutical and polymer chemistry, is often carried out in polar aprotic solvents to ensure the solubility of reagents and facilitate the reaction.

Agrochemical Formulations

Patents indicate the use of this compound as a solvent and synergist in pesticidal preparations.[4] Its ability to dissolve active ingredients and its surfactant-like properties upon dilution in water enhance the efficacy of these formulations.[4]

Experimental Protocols (Exemplary)

While specific, detailed experimental protocols using this compound are not widely published, the following representative procedures for reactions typically conducted in polar aprotic solvents are provided as a guide for researchers. Note: These are general protocols and would require optimization for specific substrates and for the use of this compound as the solvent.

Exemplary Protocol: Nucleophilic Aromatic Substitution (S_NAr)

Reaction: Synthesis of an N-aryl piperidine (B6355638) from a fluoro-nitroaromatic compound and piperidine.

Materials:

-

4-Fluoro-1-nitrobenzene (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

This compound (as solvent)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-1-nitrobenzene and potassium carbonate.

-

Add this compound to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Begin stirring the mixture and add piperidine dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Figure 2: General Experimental Workflow for S_NAr Reaction.

Exemplary Protocol: Amide Bond Formation

Reaction: Coupling of a carboxylic acid and an amine using a coupling agent.

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

HBTU (1.1 eq)

-

DIPEA (2.0 eq)

-

This compound (as solvent)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the carboxylic acid in this compound.

-

Add HBTU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude amide by recrystallization or column chromatography.

Safety and Handling

This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is also considered harmful to aquatic life with long-lasting effects (H412).[6][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound presents itself as a valuable polar aprotic solvent for a variety of chemical applications. Its high boiling point, broad solvency, and potential as a greener alternative in certain contexts make it an attractive option for researchers and professionals in drug development and chemical synthesis. While a lack of publicly available data on its dielectric constant and specific reaction performance necessitates further investigation, the information presented in this guide provides a solid foundation for its consideration and application in the laboratory and beyond. The exemplary protocols offer a starting point for exploring its utility in key chemical transformations. As with any solvent, careful consideration of its properties and safety is paramount for successful and safe implementation.

References

- 1. Correlation of dielectric constant and solubilizing properties of tetramethyldicarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. Dielectric Constant [macro.lsu.edu]

- 6. Thieme E-Books & E-Journals - [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound mixt. with N,N-dimethyloctanamide | 67359-57-3 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Surfactant Properties of N,N-Dimethyldecanamide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldecanamide (DMDA) is a nonionic surfactant with a chemical structure that imparts amphiphilic properties, suggesting its potential utility in various applications, including as a solubilizing agent, emulsifier, and component in drug delivery systems. This technical guide provides a comprehensive overview of the anticipated surfactant properties of DMDA in aqueous solutions. While specific experimental data for DMDA is not extensively available in publicly accessible literature, this document outlines the expected behavior based on the principles of surfactant science and data from homologous N,N-dimethylalkanamides. Furthermore, detailed experimental protocols for the characterization of its core surfactant properties are provided to guide researchers in this area.

Introduction to this compound

This compound is a tertiary amide featuring a 10-carbon alkyl chain attached to a dimethylamide headgroup. Its molecular formula is C₁₂H₂₅NO, and it has a molecular weight of 199.34 g/mol .[1][2] At room temperature, it is typically a colorless to light yellow liquid.[1] This amphiphilic structure, comprising a hydrophobic decyl tail and a hydrophilic dimethylamide headgroup, is responsible for its surface-active properties in aqueous solutions. Its applications are found in personal care products, agrochemicals, and as a pharmaceutical intermediate.[1][3]

Surfactant Properties of this compound (Anticipated)

While specific experimental values for the surfactant properties of this compound are not readily found in the reviewed literature, we can infer its expected behavior based on its molecular structure and the known properties of homologous N,N-dimethylalkanamides.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. This is a key parameter indicating the efficiency of a surfactant. For this compound, a nonionic surfactant, the CMC is expected to be relatively low due to the hydrophobicity of its C10 alkyl chain. As the length of the hydrophobic tail increases in a homologous series of surfactants, the CMC generally decreases. Therefore, the CMC of this compound is anticipated to be lower than that of N,N-dimethyloctanamide (C8) and higher than that of N,N-dimethyldodecanamide (C12).

Surface Tension at the CMC

Surfactants reduce the surface tension of a solvent. The surface tension of an aqueous solution of this compound will decrease as its concentration increases up to the CMC. Above the CMC, the surface tension is expected to plateau. The value of the surface tension at the CMC (γ_CMC) is a measure of the surfactant's effectiveness in reducing surface tension.

Aggregation Number

The aggregation number is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by the surfactant's molecular geometry, including the size of the headgroup and the length of the hydrophobic tail, as well as by solution conditions such as temperature and ionic strength. For this compound, the aggregation number would provide insight into the size and shape of the micelles formed.

Krafft Temperature

The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft temperature, the surfactant exists in a crystalline or hydrated solid form and does not form micelles. Given that this compound has a melting point of -40°C, its Krafft point in water is expected to be low, likely below room temperature, allowing for its use as a surfactant under typical laboratory conditions.[1]

Phase Behavior

The phase behavior of this compound in water will depend on its concentration and the temperature. At low concentrations, it will exist as monomers. As the concentration increases past the CMC, it will form micelles. At higher concentrations, more complex liquid crystalline phases, such as hexagonal or lamellar phases, may form. The complete phase diagram for the this compound/water system would be essential for formulating products with this surfactant.

Quantitative Data Summary (Hypothetical)

As previously stated, specific experimental data for this compound is scarce in the available literature. The following table is presented as a template for researchers to populate as they perform the experiments detailed in the subsequent sections. For context, typical ranges for similar nonionic surfactants are provided where applicable.

| Property | Expected Value/Range | Temperature (°C) | Comments |

| Critical Micelle Concentration (CMC) | Data not available (Expected in the mM range) | 25 | The CMC is expected to decrease with increasing alkyl chain length. |

| Surface Tension at CMC (γ_CMC) | Data not available (Expected in the 25-35 mN/m range) | 25 | Indicates the surfactant's ability to lower the surface tension of water. |

| Aggregation Number | Data not available | 25 | Provides information on the size of the micelles. |

| Krafft Temperature | Data not available (Expected to be low) | - | The temperature above which micelles can form. |

Detailed Experimental Protocols

To facilitate the characterization of this compound's surfactant properties, the following detailed experimental protocols are provided.

Synthesis and Purification of this compound

A common method for the synthesis of this compound is the reaction of decanoyl chloride with dimethylamine (B145610).

Materials:

-

Decanoyl chloride

-

Dimethylamine (e.g., 40% aqueous solution)

-

Sodium hydroxide

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and an addition funnel, dissolve dimethylamine in an appropriate solvent.

-

Cool the flask in an ice bath.

-

Slowly add decanoyl chloride dropwise to the dimethylamine solution while stirring vigorously. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Neutralize the reaction mixture with a solution of sodium hydroxide.

-

Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent like diethyl ether.

-

Wash the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

Purified this compound

-

High-purity deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Calibrated glassware

Procedure:

-

Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC.

-

Prepare a series of dilutions from the stock solution, covering a wide range of concentrations.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, starting from the most dilute and proceeding to the most concentrated, ensuring the measuring probe is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.

Determination of Micelle Aggregation Number by Static Light Scattering (SLS)

Static light scattering can be used to determine the weight-average molecular weight of micelles, from which the aggregation number can be calculated.

Materials:

-

This compound solutions at various concentrations above the CMC

-

Light scattering instrument with a laser source

-

Refractometer

-

Filtration system (e.g., 0.22 µm filters)

Procedure:

-

Determine the refractive index increment (dn/dc) of the this compound solution using a refractometer.

-

Prepare a series of this compound solutions at concentrations above the CMC.

-

Filter all solutions through a 0.22 µm filter to remove dust and other particulates.

-

Measure the scattered light intensity of each solution at various angles using the light scattering instrument.

-

Construct a Zimm plot (Kc/Rθ vs. sin²(θ/2) + k'c), where K is an optical constant, c is the concentration, Rθ is the Rayleigh ratio, θ is the scattering angle, and k' is a constant.

-

Extrapolate the data to zero angle and zero concentration to obtain the weight-average molecular weight (Mw) of the micelles.

-

Calculate the aggregation number (N_agg) using the formula: N_agg = (Mw_micelle - Mw_monomer) / Mw_monomer, where Mw_monomer is the molecular weight of this compound.

Conclusion

This compound possesses the structural characteristics of a nonionic surfactant and is expected to exhibit valuable surface-active properties in aqueous solutions. While specific quantitative data on its CMC, surface tension, aggregation number, and Krafft temperature are not widely published, this guide provides a theoretical framework for its anticipated behavior and detailed experimental protocols for its characterization. The provided methodologies will enable researchers in drug development and other scientific fields to systematically evaluate this compound and its homologous series for their specific applications. Further research is warranted to fully elucidate the surfactant properties of this compound and expand its potential uses.

References

An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethyldecanamide as a Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldecanamide is a nonionic surfactant that is gaining increasing interest in the pharmaceutical and cosmetic industries. Its unique properties as a solvent, emulsifier, and penetration enhancer make it a versatile ingredient in a variety of formulations.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a surfactant, with a focus on its physicochemical properties, its role in drug delivery as a penetration enhancer, and its interactions with biological membranes and proteins.

Physicochemical Properties of this compound

This compound is an amphiphilic molecule, consisting of a polar dimethylamide head group and a nonpolar ten-carbon alkyl chain.[2] This structure allows it to reduce the surface tension of liquids and to form micelles in aqueous solutions.[1]

| Property | Value | Unit |

| Molecular Formula | C12H25NO | |

| Molecular Weight | 199.34 | g/mol |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 295 | °C |

| Melting Point | -40 | °C |

| Density (at 20°C) | 0.88 | g/cm³ |

| Solubility in Water | 0.34 (at 20°C) | g/L |

Table 1: General Physicochemical Properties of this compound. [3]

Surfactant Properties

The CMC is a critical parameter that indicates the concentration at which the surfactant molecules begin to self-assemble into micelles.[4] Below the CMC, the surfactant molecules exist primarily as monomers in the solution and at the air-water interface, leading to a decrease in surface tension. Above the CMC, the surface becomes saturated with surfactant molecules, and any additional surfactant forms micelles in the bulk of the solution, with the surface tension remaining relatively constant.[5]

The efficiency of a surfactant is often indicated by a lower CMC value, as less surfactant is needed to form micelles and achieve effects like solubilization.[6] The thermodynamics of micellization are primarily driven by the hydrophobic effect, which favors the removal of the hydrophobic tails from the aqueous environment.[7] This process is generally spontaneous, as indicated by a negative Gibbs free energy of micellization.[2]

Mechanism of Action as a Surfactant

The primary mechanism of action of this compound as a surfactant involves its amphiphilic nature, allowing it to adsorb at interfaces and self-assemble into micelles.

Mechanism of this compound as a surfactant.

Solubilization of Hydrophobic Drugs

A key function of surfactants in pharmaceutical formulations is the solubilization of poorly water-soluble drugs.[8] this compound micelles can encapsulate hydrophobic drug molecules within their nonpolar core, thereby increasing the drug's apparent solubility in the aqueous medium.[9] This is a critical factor for the formulation of various dosage forms, including oral, parenteral, and topical preparations. The efficiency of solubilization depends on the chemical structure of both the surfactant and the drug, as well as the temperature and pH of the solution.[10]

Role as a Skin Penetration Enhancer

This compound is utilized in topical and transdermal drug delivery systems as a penetration enhancer.[11] Its mechanism of action in this capacity is multifaceted and involves interactions with the stratum corneum, the outermost layer of the skin.

The primary mechanisms by which penetration enhancers are believed to act include:

-

Disruption of the Stratum Corneum Lipids: Enhancers can fluidize the highly ordered lipid bilayers of the stratum corneum, creating a more permeable barrier.[12]

-

Interaction with Intracellular Proteins: Some enhancers can interact with the keratin (B1170402) within the corneocytes, leading to a change in their conformation and an increase in permeability.

-

Increased Drug Partitioning: Enhancers can alter the solubility of the drug in the stratum corneum, thereby increasing its partitioning from the vehicle into the skin.[12]

Studies on related N,N-dimethylalkanamides have shown that their penetration-enhancing effect is dependent on the alkyl chain length, with this compound showing significant efficacy.[11]

Mechanism of skin penetration enhancement by this compound.

Interaction with Lipid Bilayers and Proteins

The interaction of this compound with lipid bilayers and proteins is central to its mechanism of action as both a surfactant and a penetration enhancer. While direct experimental data for this compound is limited, insights can be drawn from studies on similar amphiphilic molecules.

Interaction with Lipid Bilayers

As a penetration enhancer, this compound is expected to interact with and disrupt the lipid matrix of the stratum corneum.[13] This interaction can be studied using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Differential Scanning Calorimetry (DSC): DSC can be used to measure the effect of the surfactant on the phase transition temperature of lipid bilayers. A lowering and broadening of the phase transition peak would indicate a fluidization of the lipid membrane.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the conformational order of the lipid acyl chains. A shift in the C-H stretching vibration bands to higher wavenumbers would suggest a more disordered, fluid lipid state.[15]

Interaction with Proteins

The interaction of surfactants with proteins can lead to changes in protein conformation and stability. Techniques such as Circular Dichroism (CD) spectroscopy are valuable for studying these effects.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins. Changes in the CD spectrum of a protein in the presence of this compound could indicate alterations in its alpha-helical or beta-sheet content, suggesting a conformational change.[16]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are generalized protocols for key experiments.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at the intersection of the two linear regions of the plot, before and after the sharp decrease in surface tension.[5]

Workflow for CMC determination by surface tensiometry.

In Vitro Skin Permeation Study

Method: Franz Diffusion Cell

-

Skin Preparation: Use excised human or animal skin, mounted on a Franz diffusion cell with the stratum corneum side facing the donor compartment.

-

Formulation Application: Apply a formulation containing the drug and this compound to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment, which contains a physiological buffer.

-

Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and permeability coefficient.

Conclusion

This compound is a multifaceted nonionic surfactant with significant potential in pharmaceutical and cosmetic applications. Its mechanism of action is rooted in its amphiphilic nature, enabling it to reduce surface tension, form micelles for the solubilization of hydrophobic compounds, and act as an effective skin penetration enhancer by interacting with the components of the stratum corneum. While more specific quantitative data on the surfactant properties and biological interactions of this compound are needed, the fundamental principles outlined in this guide provide a solid foundation for its application in research and development. Further studies employing techniques such as tensiometry, calorimetry, and spectroscopy will be invaluable in fully elucidating its mechanism of action and optimizing its use in advanced formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. biolinscientific.com [biolinscientific.com]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. Aggregation number - Wikipedia [en.wikipedia.org]

- 7. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 8. Hydrotropic solubilization of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects | Plastic Surgery Key [plasticsurgerykey.com]

- 16. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to N,N-Dimethyldecanamide (CAS 14433-76-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyldecanamide (CAS: 14433-76-2), a versatile fatty amide with a growing range of applications across various scientific and industrial sectors. This document details its physicochemical properties, synthesis and purification protocols, and its role as a solvent and intermediate, particularly in the agrochemical and pharmaceutical industries.

Core Properties and Specifications

This compound is a colorless to light yellow, clear liquid with a mild odor.[1] It is an organic compound classified as a fatty amide, featuring a ten-carbon aliphatic chain attached to a dimethylamide functional group.[2][3]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, compiled from various technical data sheets and chemical databases.

| General Properties | Value | Units | Reference |

| Molecular Formula | C₁₂H₂₅NO | - | [1][4] |

| Molecular Weight | 199.33 | g/mol | [1][4] |

| Appearance | Colorless to light yellow/brownish clear liquid | - | [1][2][4] |

| Odor | Mild, faint amine-like | - | [1][5] |

| Physical Properties | Value | Units | Reference |

| Boiling Point | 291 - 295 | °C | [1][4] |

| Melting/Freezing Point | -7 to -40 | °C | [1][4] |

| Flash Point (Closed Cup) | 140 - 147 | °C | [1][4][6] |

| Density (@ 20°C) | 0.88 | g/cm³ | [4] |

| Refractive Index (@ 25°C) | 1.4520 | - | [4] |

| Vapor Pressure (@ 25°C) | 0.0011 | hPa | [4] |

| Viscosity (@ 20°C) | 5.7 | mm²/s | [4] |

| Autoignition Temperature | 330 | °C | [4] |

| Solubility & Partitioning | Value | Units | Reference |

| Solubility in Water (@ 20°C) | 0.34 (Insoluble/Difficult to mix) | g/L | [4][7] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether | - | [1] |

| Octanol-water partition coefficient (log Pow) | 3.44 | - | [4] |

Technical Specifications

The following specifications are typical for commercial-grade this compound.

| Parameter | Specification | Reference |

| Purity | ≥ 98.0 | % |

| Water Content | ≤ 0.3 | % |

| Acidity (as mg KOH/g) | ≤ 4 | mg KOH/g |

| Color (Gardner) | ≤ 4 | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct amidation of decanoic acid with dimethylamine (B145610) in the presence of a catalyst. The following protocol is based on methodologies described in the patent literature.

Materials:

-

Decanoic acid

-

Dimethylamine

-

Catalyst (e.g., a mixed metal oxide catalyst as described in patent CN103381359A)

-

Nitrogen gas for inert atmosphere

Procedure:

-

Charge a reaction vessel with decanoic acid and the catalyst.

-

Heat the mixture to 180 ± 5 °C under a nitrogen atmosphere.

-

Introduce dimethylamine gas into the reactor at a uniform rate over 1-5 hours while maintaining the temperature.

-

After the addition of dimethylamine is complete, maintain the reaction temperature at 180 ± 5 °C for 7 ± 1 hours. During this time, water generated from the reaction is continuously removed.

-

Increase the temperature to 200 ± 5 °C and hold for 2 hours to drive the reaction to completion.

-

Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below 2 mg KOH/g.

-

Cool the reaction mixture to below 50 °C.

-

The crude product is then subjected to purification.

Purification by Vacuum Distillation

Due to its high boiling point at atmospheric pressure, this compound is purified by vacuum distillation to prevent decomposition.

Apparatus:

-

Standard vacuum distillation setup (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Filter the crude reaction mixture to remove the catalyst.

-

Transfer the filtrate to a round-bottom distillation flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

-

Begin stirring the crude product and gradually apply vacuum to the system. A pressure of -0.098 MPa or lower is recommended.

-

Once a stable vacuum is achieved, begin heating the distillation flask.

-

Collect any low-boiling impurities in a separate receiving flask.

-

The main fraction of this compound will distill at a reduced temperature. The boiling point under vacuum will depend on the exact pressure achieved.

-

Collect the purified this compound in a clean, pre-weighed receiving flask. The final product should have a purity of ≥99%.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

-

Gas Chromatography (GC): A suitable method for determining the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be employed for analysis. A mobile phase containing acetonitrile (B52724) and water with a phosphoric acid modifier is effective. For mass spectrometry compatibility, formic acid can be used as the modifier.[8]

-

Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can be used to confirm the chemical structure of the synthesized compound.

-

Karl Fischer Titration: Used to determine the water content of the purified product.

Applications in Research and Development

This compound serves as a versatile compound in several fields:

-

Agrochemicals: It is used as a solvent and emulsifier in pesticide formulations, enhancing the stability and efficacy of active ingredients such as triazole fungicides.[9][10][11]

-

Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.[1][9] Its solvent properties also make it useful in drug formulation and delivery research.[9]

-

Personal Care and Cosmetics: Due to its surfactant properties, it is used in products like shampoos and conditioners.[1]

-

Organic Synthesis: It functions as a polar, aprotic solvent and a building block for more complex molecules.[2]

Safety and Handling

This compound is considered hazardous and requires careful handling.

-

Hazards: Causes skin and serious eye irritation.[12] May cause respiratory irritation.[12] It is also harmful to aquatic life with long-lasting effects.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

-

Handling: Use in a well-ventilated area and avoid breathing vapors or mist.[12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5]

Visualized Workflows

The following diagrams illustrate the key experimental processes for this compound.

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How To [chem.rochester.edu]

- 6. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103381359A - Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide - Google Patents [patents.google.com]

- 9. Synthesis and brain antihypoxic activity of some aliphatic and arylaliphatic amides of caffeine-8-thioglycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurophysiological studies on the relation between the structural properties and neurotoxicity of aliphatic hydrocarbon compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simple aliphatic diamines: acute neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethyldecanamide: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyldecanamide (DMDA), a fatty amide with the chemical formula C12H25NO, is utilized in various industrial and laboratory applications, including as a solvent and surfactant.[1][2] Its amphipathic nature, stemming from a long hydrocarbon chain and a polar amide headgroup, makes it effective in formulations for personal care products, agrochemicals, and pharmaceuticals.[1][3] This guide provides an in-depth overview of the safety, toxicity, and handling of this compound to ensure its safe use in research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14433-76-2 | [4][5] |

| EC Number | 238-405-1 | [6][7][8] |

| Molecular Formula | C12H25NO | [2][5] |

| Molecular Weight | 199.33 g/mol | [2] |

| Appearance | Colorless to light yellow/brownish clear liquid | [1][2] |

| Odor | No information available | [5] |

| Boiling Point | 291 °C | [2] |

| Freezing Point | -7 °C | [2] |

| Flash Point | 147 °C (closed cup) | [2][8] |

| Autoignition Temperature | 330 °C | [2] |

| Density | 0.88 g/cm³ @ 20°C | [2] |

| Solubility in Water | 0.34 g/L @ 20°C (Insoluble/Immiscible) | [2][9] |

| log Pow (Octanol-water partition coefficient) | 3.44 | [2] |

| Vapor Pressure | 0.0011 hPa @ 25°C | [2] |

Toxicological Profile

The toxicological data for this compound is summarized in the following sections. While specific study reports are not publicly available, the data is derived from safety data sheets and regulatory assessments. The methodologies for these types of studies are governed by standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), which are detailed in Section 4.

Acute Toxicity

This compound exhibits low acute toxicity via oral and inhalation routes of exposure.

Table 2: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Classification | Reference(s) |

| LD50 | Rat | Oral | > 5000 mg/kg | Low Toxicity | [4][5] |

| LC50 | Rat | Inhalation | > 3550.7 mg/m³ (4 h) | Low Toxicity | [4][5] |

| LD50 (surrogate) | Rat (male) | Dermal | ~2000 mg/kg | Category II | [10] |

| LD50 (surrogate) | Rat (female) | Dermal | 400 - 2000 mg/kg | Category II | [10] |

Note: Dermal LD50 values are based on a mixture of this compound and N,N-dimethyloctanamide, considered a suitable surrogate.[10][11]

Irritation and Sensitization

This compound is classified as a skin and eye irritant.

Table 3: Irritation and Sensitization Profile of this compound

| Endpoint | Species | Result | Classification | Reference(s) |

| Skin Irritation | Rabbit | Irritant | Category 2 | [4][5][6] |

| Eye Irritation | Not specified | Serious eye irritation | Category 2 | [4][5][6] |